Iminostilbene-10,11-dihydrodiol
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Overview
Description
Iminostilbene-10,11-dihydrodiol, also known as (10R,11S)-10,11-dihydro-5H-dibenzo[b,f]azepine-10,11-diol, is an organic compound with the molecular formula C14H13NO2. This compound is a derivative of iminostilbene, featuring hydroxyl groups at the 10 and 11 positions of the dibenzoazepine structure. It is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iminostilbene-10,11-dihydrodiol typically involves the hydroxylation of iminostilbene. One common method is the catalytic hydrogenation of iminostilbene in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions. The reaction is carried out in a solvent like ethanol or methanol, with hydrogen gas as the reducing agent.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process starting from iminodibenzyl. The process involves catalytic dehydrogenation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of recyclable solvents and catalysts is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Iminostilbene-10,11-dihydrodiol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to iminostilbene under appropriate conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of iminostilbene.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Iminostilbene-10,11-dihydrodiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: Serves as a precursor in the synthesis of anticonvulsant drugs like carbamazepine and oxcarbazepine.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Iminostilbene-10,11-dihydrodiol involves its interaction with molecular targets such as voltage-gated sodium channels. By modulating these channels, the compound can stabilize hyperexcited neurons and suppress the propagation of excitatory impulses. This mechanism is similar to that of its derivatives, carbamazepine and oxcarbazepine, which are used as anticonvulsants .
Comparison with Similar Compounds
Carbamazepine: A carbamylated derivative of iminostilbene, used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A keto analog of carbamazepine with similar therapeutic effects.
Uniqueness: Iminostilbene-10,11-dihydrodiol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Unlike its derivatives, it is primarily used as an intermediate in the synthesis of other pharmacologically active compounds .
Biological Activity
Iminostilbene-10,11-dihydrodiol, also known as (10R,11S)-10,11-dihydro-5H-dibenzo[b,f]azepine-10,11-diol, is a significant compound in medicinal chemistry due to its biological activities and role as a metabolite of carbamazepine, an established antiepileptic drug. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C14H13NO2 and is characterized by hydroxyl groups at the 10 and 11 positions of its dibenzoazepine structure. This unique hydroxylation pattern contributes to its distinct biological properties compared to other iminostilbene derivatives.
Property | Value |
---|---|
Molecular Formula | C14H13NO2 |
Molecular Weight | 227.26 g/mol |
Density | 1.1 g/cm³ |
Melting Point | 197 °C |
Boiling Point | 349.1 °C |
The biological activity of this compound is primarily attributed to its interaction with voltage-gated sodium channels. By stabilizing hyperexcited neurons, it suppresses the propagation of excitatory impulses. This mechanism is similar to that of carbamazepine and oxcarbazepine, which are used clinically for epilepsy management .
Therapeutic Applications
Research indicates that this compound exhibits potential anti-inflammatory and neuroprotective effects. These properties make it a candidate for further investigation in treating neurological disorders.
Case Studies
- Neuroprotective Effects : A study demonstrated that this compound could reduce neuronal cell death in models of oxidative stress, suggesting its potential in neurodegenerative diseases.
- Anti-inflammatory Activity : Another investigation highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, indicating its role in modulating inflammatory responses .
- Metabolic Pathways : As a metabolite of carbamazepine, this compound undergoes liver metabolism predominantly via CYP3A4. Its active metabolite, the 10,11 epoxide, also contributes to its pharmacological effects .
Comparative Analysis with Related Compounds
This compound can be compared with other iminostilbene derivatives such as carbamazepine and oxcarbazepine:
Table 2: Comparison of Iminostilbene Derivatives
Compound | Primary Use | Key Features |
---|---|---|
This compound | Research precursor | Hydroxylated structure; neuroprotective effects |
Carbamazepine | Antiepileptic | Effective against seizures; metabolized to active epoxide |
Oxcarbazepine | Antiepileptic | Keto analog; fewer side effects than carbamazepine |
Properties
IUPAC Name |
(5S,6R)-6,11-dihydro-5H-benzo[b][1]benzazepine-5,6-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(13)17/h1-8,13-17H/t13-,14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSCHZCENLAZOX-OKILXGFUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]([C@@H](C3=CC=CC=C3N2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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